molecular formula C6H14O2SSi B14738350 Trimethylsilyl 2-sulfanylpropanoate CAS No. 6398-66-9

Trimethylsilyl 2-sulfanylpropanoate

Cat. No.: B14738350
CAS No.: 6398-66-9
M. Wt: 178.33 g/mol
InChI Key: NKQQXEMDNDSTSP-UHFFFAOYSA-N
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Description

Trimethylsilyl 2-sulfanylpropanoate is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a 2-sulfanylpropanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trimethylsilyl 2-sulfanylpropanoate typically involves the reaction of 2-sulfanylpropanoic acid with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The general reaction scheme is as follows:

2-sulfanylpropanoic acid+trimethylchlorosilanetrimethylsilyl 2-sulfanylpropanoate+HCl\text{2-sulfanylpropanoic acid} + \text{trimethylchlorosilane} \rightarrow \text{this compound} + \text{HCl} 2-sulfanylpropanoic acid+trimethylchlorosilane→trimethylsilyl 2-sulfanylpropanoate+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Trimethylsilyl 2-sulfanylpropanoate undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding thiol.

    Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like tetrabutylammonium fluoride can facilitate the substitution of the trimethylsilyl group.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Trimethylsilyl 2-sulfanylpropanoate has several applications in scientific research:

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of advanced materials and as a precursor for other organosilicon compounds.

Mechanism of Action

The mechanism of action of trimethylsilyl 2-sulfanylpropanoate involves the reactivity of the trimethylsilyl group and the sulfanyl group. The trimethylsilyl group can act as a protecting group, while the sulfanyl group can participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    Trimethylsilyl cyanide: Another organosilicon compound with a trimethylsilyl group.

    Trimethylsilyl chloride: Used as a reagent in organic synthesis.

    Trimethylsilyl acetate: Similar in structure but with an acetate group instead of a sulfanyl group.

Properties

CAS No.

6398-66-9

Molecular Formula

C6H14O2SSi

Molecular Weight

178.33 g/mol

IUPAC Name

trimethylsilyl 2-sulfanylpropanoate

InChI

InChI=1S/C6H14O2SSi/c1-5(9)6(7)8-10(2,3)4/h5,9H,1-4H3

InChI Key

NKQQXEMDNDSTSP-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O[Si](C)(C)C)S

Origin of Product

United States

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